![molecular formula C12H15NO B13570862 2,3-Dihydrospiro[isoindole-1,4'-oxane]](/img/structure/B13570862.png)
2,3-Dihydrospiro[isoindole-1,4'-oxane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydrospiro[isoindole-1,4’-oxane] is a heterocyclic compound that features a spiro connection between an isoindole and an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrospiro[isoindole-1,4’-oxane] typically involves multicomponent reactions (MCRs) due to their efficiency and environmental friendliness. One common method includes the reaction of isatin-based ketimines, pyridinium salts, and alkynes in the presence of a catalyst like DABCO under low power microwave conditions. This method yields the desired product in good to excellent yields within a short reaction time .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihydrospiro[isoindole-1,4’-oxane] undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoindole moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted isoindole derivatives.
Applications De Recherche Scientifique
2,3-Dihydrospiro[isoindole-1,4’-oxane] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential in drug discovery, particularly in the development of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3-Dihydrospiro[isoindole-1,4’-oxane] involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- Spiro[cyclopentane-1,2’-inden]-2-enes
- Spiro[indoline-3,2’-pyrrole] derivatives
- Isoxazolyl-2,3-dihydrospiro[benzo[f]isoindole-1,3’-indoline]-2’,4,9-triones
Uniqueness: 2,3-Dihydrospiro[isoindole-1,4’-oxane] stands out due to its unique spiro connection between the isoindole and oxane rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
spiro[1,2-dihydroisoindole-3,4'-oxane] |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-10(3-1)9-13-12(11)5-7-14-8-6-12/h1-4,13H,5-9H2 |
Clé InChI |
MLMLLHZTQWROFC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC12C3=CC=CC=C3CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


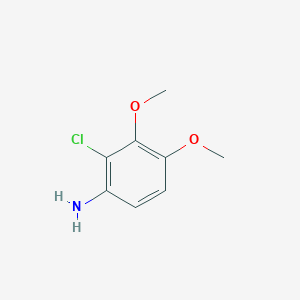


![1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13570791.png)

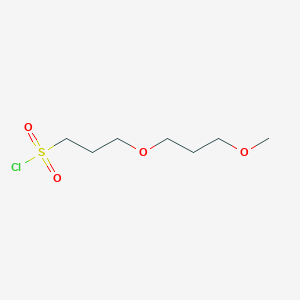

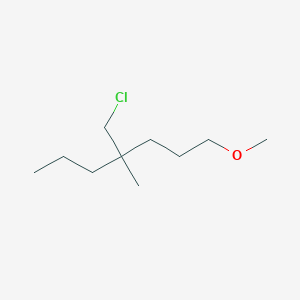
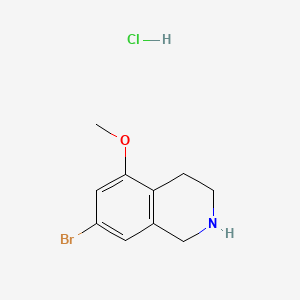

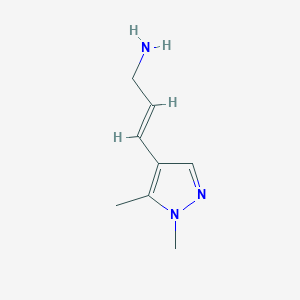

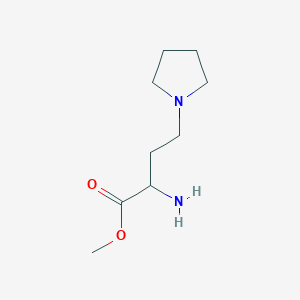
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-(2-chlorophenyl)acetic acid](/img/structure/B13570859.png)
